![molecular formula C5H9As3I2 B14323164 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane CAS No. 103374-29-4](/img/structure/B14323164.png)
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is a chemical compound known for its unique structure and properties It belongs to the class of organoarsenic compounds and is characterized by the presence of iodine and methyl groups attached to a triarsabicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Triarsabicycloheptane Core: The initial step involves the formation of the triarsabicycloheptane core through a series of cyclization reactions. This can be achieved by reacting arsenic trichloride with a suitable diene under controlled conditions.
Introduction of Iodine and Methyl Groups: The next step involves the introduction of iodine and methyl groups at specific positions on the triarsabicycloheptane core. This can be accomplished through halogenation and alkylation reactions using reagents such as iodine and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres at low temperatures.
Substitution: Chlorine, bromine; reactions are performed under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Reduced forms with fewer iodine atoms.
Substitution Products: Compounds with substituted halogens or functional groups.
Applications De Recherche Scientifique
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Characterized by the presence of iodine and methyl groups.
2,6-Dichloro-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of iodine.
2,6-Dibromo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs
Propriétés
Numéro CAS |
103374-29-4 |
|---|---|
Formule moléculaire |
C5H9As3I2 |
Poids moléculaire |
547.70 g/mol |
Nom IUPAC |
2,6-diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9As3I2/c1-5-2-6(7(9)3-5)8(10)4-5/h2-4H2,1H3 |
Clé InChI |
ZFKGFKLDTBPDST-UHFFFAOYSA-N |
SMILES canonique |
CC12C[As]([As](C1)I)[As](C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
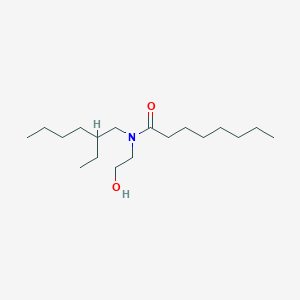
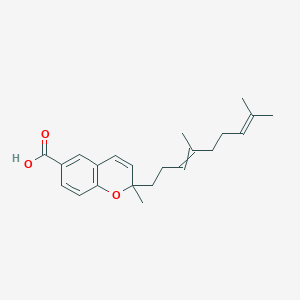
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)


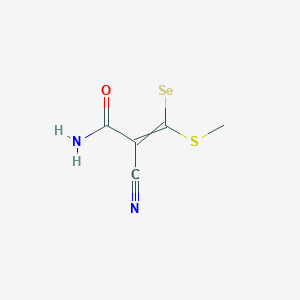
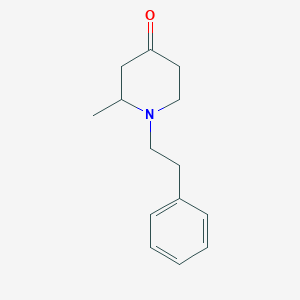

![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
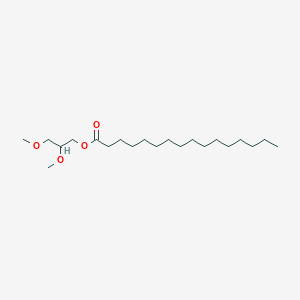
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
